4-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H13ClFN3S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0502745 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intermolecular Interactions
Derivatives of 1,2,4-triazoles, including those with fluoro and chloro substituents, have been extensively studied for their unique intermolecular interactions. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, which are crucial for understanding the crystalline structures and solvatomorphic behaviors of these compounds. Such studies are instrumental in the field of crystal engineering and the design of pharmaceuticals due to the role of these interactions in determining molecular packing, stability, and solubility. The analysis of these interactions also aids in the prediction and control of the physicochemical properties of new drug candidates (Shukla et al., 2014).
Synthesis and Structural Characterization
The synthesis and structural characterization of isostuctural triazole derivatives have been detailed, revealing insights into their chemical behaviors and potential applications. These compounds have been synthesized with high yields and their crystalline structures determined by single crystal diffraction, showing the importance of such derivatives in understanding molecular geometry, electronic structure, and potential reactivity. Studies on these compounds pave the way for the development of novel materials and pharmaceuticals by elucidating the structural basis of their activity (Kariuki et al., 2021).
Antitumor Activity
Research into fused 1,2,4-triazole derivatives carrying various substituents has shown these compounds to exhibit antitumor activities. Specifically, certain derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. These findings underscore the potential of triazole derivatives in oncological research, contributing to the development of new chemotherapeutic agents (Bhat et al., 2009).
Antimicrobial and Anti-inflammatory Activities
Derivatives of 1,2,4-triazoles have also been investigated for their antimicrobial and anti-inflammatory properties. Synthesis and testing of new compounds have revealed significant activities against a range of bacterial and fungal strains, as well as promising anti-inflammatory properties. These studies provide a foundation for the development of new antimicrobial and anti-inflammatory agents, highlighting the versatility of triazole derivatives in medicinal chemistry (Karthikeyan, 2009).
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3S/c17-13-10-12(7-8-14(13)18)21-15(19-20-16(21)22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEBPHIKJWKXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.